4-(2-Cyano-acetylamino)-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-cyanoacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEVVYBTPHMLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357656 | |
| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-87-6 | |
| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2 Cyano Acetylamino Benzoic Acid
Established Synthetic Pathways to N-Acyl Cyanoacetamido Benzoic Acid Derivatives
The foundational methods for synthesizing N-acyl cyanoacetamido benzoic acid derivatives have traditionally relied on established organic reactions. These pathways form the basis from which more contemporary methods have evolved.
Conventional Condensation and Acylation Reactions in Compound Synthesis
The synthesis of N-substituted cyanoacetamides is commonly achieved through the N-cyanoacetylation of aromatic amines. nih.gov Conventional methods often involve the condensation of an amine, such as 4-aminobenzoic acid, with a cyanoacetic acid derivative. This acylation reaction typically requires heating the reactants, often in a suitable solvent, to facilitate the formation of the amide bond. One established approach involves the reaction of primary or secondary amines with reagents like ethyl cyanoacetate. tubitak.gov.tr Another common technique is the direct condensation with cyanoacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-N,N-dimethylaminopyridine (DMAP). tubitak.gov.trresearchgate.net These reactions, while effective, can require long reaction times and elevated temperatures. nih.gov
Utilization of Activated Cyanoacetylation Reagents
To improve the efficiency of the acylation process, activated cyanoacetylation reagents are frequently employed. A notable example is 1-cyanoacetyl-3,5-dimethylpyrazole. nih.govresearchgate.netrjpbcs.com This reagent is considered superior to many other cyanoacetylating agents because it is economical, non-toxic, and commercially available. nih.govrjpbcs.com Its use facilitates a more convenient and rapid synthesis of N-substituted cyanoacetamides, yielding products in high purity and good yields. nih.gov The pyrazole (B372694) group acts as an effective leaving group, activating the cyanoacetyl moiety and promoting its reaction with amines like 4-aminobenzoic acid under milder conditions than some traditional methods. nih.govrjpbcs.com Other reagents used for N-cyanoacetylation include cyanoacetyl chloride, cyanoacetyl azide, and N-(cyanoacetyl)imidazole. nih.govrjpbcs.com
Contemporary and Environmentally Conscious Synthetic Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also sustainable. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Ultrasonically Assisted N-Cyanoacylation Techniques
Ultrasonication has emerged as a significant tool in green chemistry, offering a cost-effective and efficient alternative to conventional heating for organic synthesis. nih.govnih.gov This technique utilizes high-frequency sound waves to induce acoustic cavitation, creating localized zones of high temperature and pressure that accelerate reaction rates. nih.gov In the synthesis of cyanoacetamide benzoic acid derivatives, the application of ultrasound has been shown to dramatically reduce reaction times while increasing product yields and purity compared to traditional heating methods. nih.gov This environmentally friendly approach minimizes energy consumption and often leads to cleaner reactions, aligning with the principles of sustainable chemistry. nih.govnih.gov
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The optimization of reaction conditions is crucial for maximizing the efficiency of any synthetic protocol. A direct comparison between conventional heating and ultrasonic irradiation for the N-cyanoacetylation of 4-aminobenzoic acid derivatives highlights the advantages of the modern approach. The use of ultrasound provides a significant enhancement in synthetic efficiency, affording the desired products in higher yields and with greater purity in a fraction of the time. nih.gov
| Starting Material | Method | Time (minutes) | Yield (%) |
|---|---|---|---|
| 4-Aminobenzoic acid | Conventional Heating | 120 | 85 |
| Ultrasonication | 8 | 96 | |
| Methyl 4-aminobenzoate | Conventional Heating | 120 | 88 |
| Ultrasonication | 10 | 97 |
Strategic Precursor Sourcing and Reactant Design
The key amine precursor is 4-aminobenzoic acid (PABA), a widely available biochemical compound. mdpi.com The strategic design of the cyanoacetylating agent is critical for reaction success. As discussed, employing an activated reagent like 1-cyanoacetyl-3,5-dimethylpyrazole represents a deliberate design choice to enhance reactivity and yield. nih.gov This avoids the need for harsher reagents or conditions.
Role of p-Aminobenzoic Acid and Cyanoacetylpyrazole Derivatives
The synthesis of 4-(2-Cyano-acetylamino)-benzoic acid prominently features the reaction between p-aminobenzoic acid and a cyanoacetylpyrazole derivative, specifically 1-cyanoacetyl-3,5-dimethylpyrazole. In this reaction, p-aminobenzoic acid serves as the nucleophilic substrate, while 1-cyanoacetyl-3,5-dimethylpyrazole acts as an efficient cyanoacetylating agent.
The primary role of p-aminobenzoic acid is to provide the core chemical scaffold onto which the cyanoacetyl group is introduced. The amino group (-NH₂) of p-aminobenzoic acid initiates a nucleophilic attack on the electrophilic carbonyl carbon of the cyanoacetyl group in the pyrazole derivative. This leads to the formation of an amide bond, resulting in the desired product, this compound.
1-Cyanoacetyl-3,5-dimethylpyrazole is recognized as a superior cyanoacetylating agent for several reasons. Its use is advantageous due to the relatively short reaction times required and the high yields of the N-cyanoacetylation product that can be achieved. The 3,5-dimethylpyrazole moiety functions as an excellent leaving group, facilitating the acylation reaction. Following the reaction, the by-product, 3,5-dimethylpyrazole, typically remains in the mother liquor, simplifying the isolation and purification of the crystalline product.
Research has demonstrated that this synthetic route can be performed using conventional heating methods or ultrasonication. nih.gov A general procedure involves refluxing a mixture of p-aminobenzoic acid and an equimolar amount of 1-cyanoacetyl-3,5-dimethylpyrazole in a suitable solvent such as toluene. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration and purified by recrystallization from a solvent like ethanol.
Detailed studies have reported specific conditions and outcomes for this synthesis. For instance, when the reaction is carried out with conventional heating in toluene, it may require a reflux period of approximately 6 hours. nih.gov In contrast, employing ultrasonication can significantly reduce the reaction time to as little as 30 minutes. nih.gov
The yields obtained from this method are generally high, highlighting its efficiency. Conventional heating has been reported to produce this compound in a yield of 86%, while the ultrasonication method can increase the yield to 93%. nih.gov The resulting product is typically an off-white powder. nih.gov
Research Findings on the Synthesis of this compound
| Method | Reactants | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Conventional Heating | p-Aminobenzoic acid, 1-Cyanoacetyl-3,5-dimethylpyrazole | Toluene | 6 hours | 86 | 261-263 |
| Ultrasonication | p-Aminobenzoic acid, 1-Cyanoacetyl-3,5-dimethylpyrazole | Toluene | 30 minutes | 93 | 261-263 |
The characterization of the synthesized this compound confirms its structure. Infrared (IR) spectroscopy reveals characteristic peaks at 3322 cm⁻¹ (N-H), 3100 cm⁻¹ (O-H), 2260 cm⁻¹ (C≡N), and a broad peak around 1695-1650 cm⁻¹ corresponding to the two carbonyl groups. nih.gov ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy in DMSO-d₆ shows specific signals that correspond to the protons of the compound. nih.gov
Chemical Derivatization and the Creation of Diverse Molecular Scaffolds
Cyclization Reactions and Heterocyclic Compound Formation
The presence of the cyanoacetamide moiety in 4-(2-Cyano-acetylamino)-benzoic acid is key to its utility in forming various heterocyclic rings. The active methylene (B1212753) group, flanked by a cyano and a carbonyl group, can participate in condensations and Michael additions, while the cyano group itself is a versatile precursor for ring closure.
Synthesis of Thiazole (B1198619), Pyrazole (B372694), Oxazole (B20620), and Pyrimidine (B1678525) Derivatives
The reactive nature of the cyanoacetamide core of this compound allows for its conversion into several five- and six-membered heterocyclic systems.
Thiazoles: The synthesis of 2-aminothiazole (B372263) derivatives can be achieved via the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-halocarbonyl compound. For this to be applied to this compound, the cyanoacetamide group would first be converted to a cyanothioacetamide. This can be achieved by reacting it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide can then be reacted with an α-haloketone or α-haloaldehyde to yield the corresponding 4-(thiazol-2-ylamino)benzoic acid derivative.
Pyrazoles: Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Alternatively, the cyanoacetamide functionality can be used to construct the pyrazole ring. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of 5-amino-3-hydroxy-1H-pyrazole derivatives. The reaction of this compound with hydrazine would be expected to yield 4-((5-amino-3-hydroxy-1H-pyrazol-4-yl)carboxamido)benzoic acid.
Oxazoles: Oxazole rings can be formed from α-haloketones and amides in the Robinson-Gabriel synthesis. A more direct route from a cyanoacetamide precursor like this compound might involve its reaction with an α-hydroxyketone under dehydrating conditions. Another approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
Pyrimidines: The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. The cyanoacetamide moiety of this compound can be a key building block in pyrimidine synthesis. For example, condensation with an amidine like guanidine (B92328) or S-methylisothiourea can lead to the formation of 2-amino- or 2-(methylthio)-4-hydroxypyrimidine derivatives, respectively. The reaction of this compound with guanidine would be expected to produce 4-((2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)carboxamido)benzoic acid.
The following table summarizes the potential reactants for the synthesis of these heterocycles from this compound.
| Heterocycle | Reactant(s) | Expected Product Class |
| Thiazole | 1. Thionating agent 2. α-Haloketone | 4-(Thiazol-2-ylamino)benzoic acid derivatives |
| Pyrazole | Hydrazine hydrate | 4-((5-Amino-3-hydroxy-1H-pyrazol-4-yl)carboxamido)benzoic acid |
| Oxazole | α-Hydroxyketone | 4-(Oxazol-2-ylamino)benzoic acid derivatives |
| Pyrimidine | Guanidine | 4-((2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)carboxamido)benzoic acid |
Please note that the above table provides a generalized overview. Actual reaction outcomes may vary based on specific conditions.
Formation of 1,3-Dithiolane, Thiophene (B33073), Coumarin (B35378), Oxazine, and Pyridazine Systems
The structural features of this compound also allow for the synthesis of other important heterocyclic systems.
1,3-Dithiolanes: The formation of 1,3-dithiolanes typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction is not directly applicable to this compound itself but could be used to protect a formyl group if one were introduced into the molecule.
Thiophenes: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes. This reaction typically involves a ketone or aldehyde, a cyano-containing active methylene compound, and elemental sulfur in the presence of a base. As this compound is a cyano-containing active methylene compound, it could be reacted with a ketone or aldehyde and sulfur to produce a thiophene derivative.
Coumarins: Coumarins can be synthesized through various methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Knoevenagel condensation of an active methylene compound with a salicylaldehyde (B1680747) derivative is a common route. Therefore, this compound could react with a substituted salicylaldehyde in the presence of a base to form a coumarin derivative.
Oxazines: The synthesis of 1,3-oxazine derivatives can be achieved by reacting a 1,3-dicarbonyl compound with an amino alcohol. While not a direct cyclization of this compound, its active methylene group could be utilized in a multi-step synthesis.
Pyridazines: Pyridazine derivatives are often synthesized by the reaction of a 1,4-dicarbonyl compound with hydrazine. A potential route starting from this compound could involve its reaction with a 1,2-dicarbonyl compound to form a pyridazinone derivative.
The following table outlines potential synthetic strategies for these heterocyclic systems.
| Heterocycle | Synthetic Strategy | Reactant(s) with this compound |
| Thiophene | Gewald Reaction | Ketone/Aldehyde, Elemental Sulfur, Base |
| Coumarin | Knoevenagel Condensation | Substituted Salicylaldehyde, Base |
| Pyridazine | Reaction with 1,2-dicarbonyl compounds | 1,2-Dicarbonyl compound, Hydrazine |
Please note that the above table provides a generalized overview. Actual reaction outcomes may vary based on specific conditions.
Pathways to N-Substituted 2-Pyridone Derivatives
N-substituted 2-pyridone derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds with cyanoacetamides. A common method involves the reaction of an enaminonitrile with a primary amine. In the context of this compound, it can react with a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a primary amine and a catalyst such as piperidine. This would lead to the formation of a 3-cyano-2-pyridone derivative with the N-substituent being the group from the primary amine.
Quinoline (B57606) Ring System Annulation via Friedländer Reactions with Cyanoacetamides
The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. The active methylene group in this compound makes it a suitable partner for this reaction. When reacted with a 2-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde, in the presence of an acid or base catalyst, it would undergo condensation and cyclodehydration to yield a 3-substituted quinoline derivative. The expected product would be a 2-hydroxy-3-(4-carboxyphenylcarbamoyl)quinoline.
Amide and Ester Coupling Reactions
The carboxylic acid group of this compound provides a handle for various coupling reactions, particularly for the formation of amide and ester bonds.
Strategies for Amide Bond Formation with Amino Acid Esters
The carboxylic acid moiety of this compound can be coupled with the amino group of amino acid esters to form amide bonds. This is a standard peptide coupling reaction and can be achieved using a variety of coupling reagents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The product of such a reaction would be a derivative where the amino acid ester is attached to the benzoic acid part of the molecule via an amide bond.
The following table provides an example of such a coupling reaction.
| Reactants | Coupling Reagents | Solvent | Product |
| This compound, Glycine ethyl ester | DCC, HOBt | DMF | Ethyl 2-(4-(2-cyanoacetamido)benzamido)acetate |
Please note that the above table provides a generalized overview. Actual reaction outcomes may vary based on specific conditions.
Application of Modern Coupling Reagents (e.g., OxymaPure/DIC) in Derivatization
The derivatization of the carboxylic acid group of this compound and its analogs is efficiently achieved using modern coupling reagents. The combination of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and N,N'-diisopropylcarbodiimide (DIC) has proven to be a superior method for amide bond formation, offering high yields and purity while minimizing side reactions. nih.govresearchgate.netmdpi.comoxymapure.com This system is particularly effective in coupling carboxylic acids with amino acid esters to form peptide-like structures. nih.govresearchgate.netmdpi.com
The OxymaPure/DIC system functions by activating the carboxylic acid. oxymapure.com The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. oxymapure.com This intermediate is then intercepted by OxymaPure to generate a more stable and highly reactive Oxyma ester, which readily reacts with an amine to form the desired amide bond. sigmaaldrich.com This methodology has been successfully employed in the synthesis of a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. nih.govresearchgate.netmdpi.com In this process, 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid, a related α-ketoamide, was coupled with various amino acid esters, demonstrating the versatility of this approach. nih.govresearchgate.netmdpi.com The use of OxymaPure/DIC consistently provides excellent yields and high purity of the final products. nih.govresearchgate.netmdpi.com
Table 1: Examples of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives synthesized using OxymaPure/DIC.
| Compound ID | Amino Acid Ester Coupled | Resulting Derivative | Reference |
|---|---|---|---|
| 4a | H-Ala-OMe.HCl | 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl-Ala-OMe | mdpi.com |
| 4e | Dimethyl 2-aminosuccinate | Dimethyl 2-(4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzamido)succinate | nih.gov |
Multicomponent Reactions (MCRs) and Scaffold Expansion
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and ability to generate diverse molecular scaffolds.
Integration of Cyanoacetic Acid Derivatives in MCR Architectures
Cyanoacetic acid and its derivatives, including this compound, are valuable components in various MCRs. ensta-paris.fr Their utility stems from the presence of both a reactive methylene group and a carboxylic acid function. One of the most prominent MCRs involving cyanoacetic acid is the Ugi reaction. ensta-paris.frnih.govacs.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govbeilstein-journals.org
The mechanism of the Ugi reaction generally begins with the formation of a Schiff base from the amine and aldehyde. nih.govmdpi.com The carboxylic acid then protonates the Schiff base, which is subsequently attacked by the isocyanide to form a nitrilium intermediate. nih.govmdpi.com This intermediate is then trapped by the carboxylate to yield the final dipeptide-like product after a Mumm rearrangement. beilstein-journals.org The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, leading to the synthesis of diverse heterocyclic scaffolds. ensta-paris.fr For instance, Ugi adducts derived from cyanoacetic acid can be cyclized to form aminopyrrolinone derivatives. ensta-paris.fr
Another significant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to afford α-acyloxy carboxamides. beilstein-journals.orgmdpi.com While distinct from the Ugi reaction, it also relies on the reactivity of the isocyanide. nih.gov
The Gewald reaction is another important MCR where cyanoacetamide derivatives can be utilized. nih.gov This reaction involves the condensation of a ketone or aldehyde, a cyanoacetamide, and elemental sulfur to produce substituted 2-aminothiophenes. nih.gov The broad scope of the Gewald reaction tolerates various functional groups on the cyanoacetamide, making it a valuable tool for creating diverse thiophene-based scaffolds. nih.gov
Functional Group Transformations and Reactivity Profiling
The chemical reactivity of this compound is largely dictated by its three key functional groups: the carboxylic acid, the amide, and the cyanoacetamide moiety, which includes an active methylene group and a nitrile.
Reactions Involving the Active Methylene Group at C-2 of the Cyanoacetamide Moiety
The methylene group situated between the cyano and carbonyl groups of the cyanoacetamide moiety is particularly reactive due to the electron-withdrawing nature of the adjacent functional groups. wikipedia.orgalfa-chemistry.com This "active methylene" group can be readily deprotonated by a base to form a nucleophilic carbanion. alfa-chemistry.com
This reactivity is exploited in the Knoevenagel condensation, a reaction where an active methylene compound undergoes a nucleophilic addition to a carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgalfa-chemistry.comsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org For example, this compound could potentially react with an aldehyde, such as 2-methoxybenzaldehyde, in the presence of a base like piperidine, to form a corresponding unsaturated derivative. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.org
The active methylene group of cyanoacetamide derivatives can also participate in Michael additions and other C-C bond-forming reactions, making it a versatile handle for further molecular elaboration. sci-hub.se
Nitrile Group Hydrolysis and Carboxylic Acid Interconversions
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. weebly.combyjus.comlibretexts.org
Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org The reaction proceeds in two stages: first, the nitrile is hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid. byjus.com
Basic Hydrolysis: When heated with an alkali solution, like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
The carboxylic acid group of the parent molecule can also undergo a variety of transformations. It can be converted to acyl chlorides, anhydrides, esters, and amides, providing a plethora of derivatives. researchgate.net For example, reaction with thionyl chloride would yield the corresponding acyl chloride, a highly reactive intermediate for further functionalization.
Furthermore, the amino group, introduced via reduction of a precursor nitro group, can be converted into a diazonium salt, which can then be replaced by a cyano group through a Sandmeyer reaction. google.com This highlights the interconvertibility of functional groups on the aromatic ring.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) |
| N,N'-Diisopropylcarbodiimide (DIC) |
| 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl-Ala-OMe |
| Dimethyl 2-(4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzamido)succinate |
| Cyanoacetic acid |
| 2-Methoxybenzaldehyde |
| Piperidine |
| Pyridine |
| Sodium hydroxide |
| Hydrochloric acid |
Mechanistic Insights and Theoretical Investigations in Chemical Reactivity
Quantum Chemical Characterization of Molecular and Electronic Structures
Mapping Molecular Electrostatic Potential (MEP) for Reactive Sites
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is mapped onto the surface of the molecule's electron density to predict how it will interact with other chemical entities. researchgate.net The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density, which are negative in potential and susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density, which are positive in potential and prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.netwalisongo.ac.id
For a molecule like 4-(2-Cyano-acetylamino)-benzoic acid, the MEP map would highlight several key reactive areas. While specific studies on this exact molecule are not prevalent, analysis of the structurally similar compound 4-(carboxyamino)-benzoic acid reveals expected patterns. researchgate.netactascientific.com The oxygen atoms of the carboxylic acid group and the acetylamino linker are anticipated to be regions of high electron density (red), making them primary sites for electrophilic interactions. The hydrogen atom of the carboxylic acid and the N-H group of the amide linkage would appear as electron-deficient (blue) regions, indicating their role as hydrogen bond donors and sites for nucleophilic interaction. researchgate.net
The presence of the electron-withdrawing cyano (-C≡N) group in this compound would significantly influence its MEP map. The nitrogen atom of the cyano group would be a strong electronegative center, shown as a deep red region, while the adjacent carbon atom would be more electropositive. This group enhances the electrophilic character of the molecule in its vicinity. The aromatic ring itself will display a complex potential, with the π-electron system generally creating a negative potential above and below the plane of the ring, susceptible to certain electrophilic interactions.
Table 1: MEP Color Coding and Interpretation
| Color | Electrostatic Potential | Interpretation |
|---|---|---|
| Red | Most Negative | High electron density; favorable for electrophilic attack. |
| Orange | Moderately Negative | |
| Yellow | Near Zero | |
| Green | Moderately Positive |
Fukui Function Calculations for Chemical Reactivity Prediction
The Fukui function, derived from conceptual Density Functional Theory (DFT), is a powerful descriptor for predicting the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the precise identification of sites susceptible to different types of chemical attack.
There are three main types of Fukui functions:
f+(r) : This function describes the reactivity towards a nucleophilic attack (attack by an electron donor). A high value of f+(r) indicates a site that can readily accept an electron.
f-(r) : This function corresponds to the reactivity towards an electrophilic attack (attack by an electron acceptor). A high value of f-(r) indicates a site that can easily donate an electron.
f0(r) : This function predicts reactivity towards a radical attack and is the average of f+(r) and f-(r).
For this compound, Fukui calculations would provide detailed insights into its reactivity. The carbonyl carbons in both the acetylamino and benzoic acid groups, as well as the carbon of the cyano group, are expected to have high f+(r) values, marking them as primary sites for nucleophilic attack. frontiersin.org Conversely, the oxygen and nitrogen atoms, with their lone pairs of electrons, would exhibit high f-(r) values, making them the most likely targets for electrophilic attack. frontiersin.org The aromatic ring carbons would show varying reactivity depending on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating amide group. These theoretical calculations are invaluable for designing synthetic pathways and understanding reaction mechanisms involving this compound. researchgate.net
Table 2: Fukui Functions for Reactivity Prediction
| Fukui Function | Type of Attack | Description |
|---|---|---|
| f+(r) | Nucleophilic | Identifies sites most likely to accept an electron. |
| f-(r) | Electrophilic | Identifies sites most likely to donate an electron. |
| f0(r) | Radical | Identifies sites susceptible to radical reactions. |
Computational Approaches to Ligand-Target Interaction Prediction
Principles of Molecular Docking for Scaffold Design and Interactions with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. eurekaselect.com This method is fundamental in drug discovery and scaffold-based design, as it helps to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target. eurekaselect.commdpi.com
The process involves two main steps:
Posing (or Sampling) : The algorithm explores a large number of possible conformations of the ligand within the receptor's binding site. It also considers the rotational and translational freedom of the ligand. mdpi.com
Scoring : A scoring function is used to estimate the binding affinity (or binding energy) for each generated pose. The poses are then ranked, with the lowest energy pose typically considered the most likely binding mode. mdpi.com
The this compound structure represents a versatile scaffold for designing ligands. Its functional groups can participate in various types of interactions with a protein's active site:
Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor (with its -OH) and acceptor (with its C=O). The amide group provides another donor (N-H) and acceptor (C=O). The nitrogen of the cyano group can also act as a hydrogen bond acceptor.
Electrostatic Interactions : The polar groups create a dipole moment, leading to favorable electrostatic interactions with charged or polar amino acid residues in the receptor.
Pi-Interactions : The benzene (B151609) ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.
Docking studies performed on similar benzoic acid derivatives have demonstrated their potential to bind to various protein targets, such as those involved in viral replication or carbonic anhydrase inhibition. mdpi.comresearchgate.net By using this compound as a lead scaffold, medicinal chemists can computationally screen virtual libraries of derivatives against specific protein targets to identify compounds with improved binding affinity and selectivity, guiding further experimental synthesis and testing. nih.govnih.gov
Table 3: Key Steps in a Molecular Docking Study
| Step | Description |
|---|---|
| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. |
| 2. Ligand Preparation | The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation. |
| 3. Docking Simulation | A docking program uses a search algorithm to fit the ligand into the receptor's binding site in various orientations and conformations. |
| 4. Scoring and Analysis | The binding poses are evaluated using a scoring function to estimate binding affinity. The top-ranked poses are analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts). |
Advanced Spectroscopic and Analytical Characterization Methodologies
Comprehensive Structural Elucidation Techniques
Structural elucidation is achieved by integrating data from various spectroscopic methods, each probing different aspects of the molecule's atomic and electronic environment.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the para-substituted ring are expected to present as a characteristic AA'BB' system, appearing as two doublets. The methylene (B1212753) protons (–CH₂–) of the cyanoacetyl group would likely appear as a singlet, while the amide (–NH–) and carboxylic acid (–COOH) protons would also produce singlets, often broad and with chemical shifts that are highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. For 4-(2-Cyano-acetylamino)-benzoic acid, ten distinct signals are predicted. The carbons of the carbonyl groups (amide and carboxylic acid) are expected at the most downfield positions (165-175 ppm). The aromatic carbons would appear in the typical range of 110-150 ppm. The nitrile carbon (C≡N) has a characteristic shift around 115-120 ppm, and the methylene carbon (–CH₂) would be found further upfield. docbrown.infochemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (s, broad) | 168 - 172 | Shift is highly variable, dependent on solvent and H-bonding. |
| Amide (-NH-) | 9.5 - 10.5 (s, broad) | - | Shift is variable and subject to exchange. |
| Aromatic (C-H, ortho to COOH) | 7.9 - 8.1 (d) | 130 - 132 | AA'BB' splitting pattern. |
| Aromatic (C-H, ortho to NH) | 7.6 - 7.8 (d) | 118 - 120 | AA'BB' splitting pattern. |
| Methylene (-CH₂-) | 3.5 - 4.0 (s) | 25 - 30 | Singlet due to no adjacent protons. |
| Amide Carbonyl (-C=O) | - | 165 - 168 | Typical amide carbonyl chemical shift. |
| Nitrile (-C≡N) | - | 115 - 118 | Characteristic shift for a nitrile carbon. |
| Aromatic (C-COOH) | - | 128 - 132 | Quaternary carbon. |
| Aromatic (C-NH) | - | 140 - 145 | Quaternary carbon, downfield due to N attachment. |
Predicted values are based on data for analogous structures like 4-aminobenzoic acid and N-phenylacetamide in solvents like DMSO-d₆. rsc.orgrsc.org
IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. docbrown.infoquora.comspectroscopyonline.com
O–H Stretch: A very broad band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info
N–H Stretch: A moderate peak around 3350 cm⁻¹ due to the amide N-H bond. researchgate.net
C–H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹, a definitive marker for the nitrile group. rasayanjournal.co.in
C=O Stretch: Two distinct carbonyl absorptions are expected: one for the carboxylic acid (dimer) around 1710-1680 cm⁻¹ and one for the amide (Amide I band) around 1680-1660 cm⁻¹. spectroscopyonline.comresearchgate.net
N–H Bend (Amide II): A significant band around 1550-1520 cm⁻¹.
C–O Stretch: A peak between 1320 and 1210 cm⁻¹ associated with the carboxylic acid group. spectroscopyonline.com
Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H Stretch (Amide) | ~3350 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| C≡N Stretch (Nitrile) | 2260 - 2240 | Sharp, Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=O Stretch (Amide I) | 1680 - 1660 | Strong |
| C=C Stretch (Aromatic) | 1610, 1580, 1500 | Medium-Strong |
| N-H Bend (Amide II) | 1550 - 1520 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (out-of-plane) | ~920 | Broad, Medium |
Frequencies are based on typical values for aromatic carboxylic acids, secondary amides, and nitriles. docbrown.inforesearchgate.netrasayanjournal.co.in
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₈N₂O₃), the molecular weight is 204.18 g/mol . scbt.com The high-resolution mass spectrum would yield an exact mass of approximately 204.0535.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 204. Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH) to give a peak at m/z = 187.
Loss of the carboxyl group (•COOH) to give a peak at m/z = 159.
Alpha-cleavage at the amide bond, leading to fragments corresponding to the benzoyl portion and the cyanoacetyl portion. A prominent peak at m/z = 120, corresponding to the [HOOC-C₆H₄-NH]⁺• fragment, is plausible.
Fragmentation of the side chain, such as the loss of ketene (B1206846) (CH₂=C=O) or the cyanomethyl radical (•CH₂CN).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Fragment Lost |
| 204 | [C₁₀H₈N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 187 | [M - OH]⁺ | •OH |
| 162 | [M - CH₂CO]⁺• | Ketene (from side chain) |
| 159 | [M - COOH]⁺ | •COOH |
| 120 | [HOOC-C₆H₄-NH]⁺• | •COCH₂CN |
Fragmentation patterns are predicted based on the functional groups present and known fragmentation of similar structures. nist.govmassbank.eunist.gov
UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring, which is part of a larger conjugated system involving the amide and carboxylic acid groups. This extended conjugation is expected to result in strong absorption in the UV region.
The spectrum would primarily be characterized by intense π → π* transitions. scbt.com Compared to benzoic acid (λₘₐₓ ≈ 228 nm, 273 nm), the presence of the electron-donating acetylamino group at the para position should cause a bathochromic (red) shift to longer wavelengths, likely in the 280-300 nm range. massbank.eunist.gov Weaker n → π* transitions associated with the carbonyl and nitrile groups may also be present but could be obscured by the more intense π → π* absorptions.
Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the FT-Raman spectrum would be particularly useful for observing symmetric vibrations. nih.gov Key expected signals include:
A strong, sharp peak for the C≡N stretch (2260-2240 cm⁻¹), which is often more intense in Raman than in IR. rasayanjournal.co.in
A strong signal for the symmetric "ring breathing" mode of the para-substituted benzene ring, typically around 800-850 cm⁻¹.
Aromatic C=C stretching vibrations in the 1600 cm⁻¹ region. researchgate.netresearchgate.net
Chromatographic and Purity Assessment Techniques
Assessing the purity of this compound is critical after its synthesis. Chromatographic techniques are the primary methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for determining the purity of the compound and quantifying impurities. A reversed-phase method would be most suitable, likely employing a C18 column. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer or water containing an acid (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and gives a sharp peak. helixchrom.comresearchgate.netust.edu Detection would be performed using a UV detector set to a wavelength of maximum absorbance, as determined by UV-Vis spectroscopy (e.g., ~280-300 nm). thaiscience.info
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis reaction and for a preliminary assessment of purity. rsc.org A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to achieve good separation of the product from starting materials and byproducts.
Melting Point: The melting point of a crystalline solid is a classic and simple indicator of its purity. A pure compound will have a sharp melting point range (typically < 2°C), whereas an impure sample will exhibit a depressed and broader melting range.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound. While specific chromatograms for this exact compound are not widely published, the general principles of HPLC analysis for related benzoic acid derivatives involve the use of a reversed-phase column, often a C18, with a mobile phase typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol.
The detection is commonly carried out using a UV detector, as the aromatic ring and conjugated systems within the molecule are expected to exhibit strong absorbance in the UV region. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is typically generated using standards of known concentration.
Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table represents typical starting conditions for method development for related compounds and would require optimization for this compound.
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides fundamental data on the mass percentages of carbon, hydrogen, nitrogen, and oxygen within this compound. This technique is essential for confirming the empirical formula of the synthesized compound. The theoretical elemental composition is calculated from its molecular formula, C₁₀H₈N₂O₃.
The experimental values obtained from an elemental analyzer are then compared with the calculated theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the compound.
Table 2: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 58.83 | Data Not Available |
| Hydrogen (H) | 3.95 | Data Not Available |
| Nitrogen (N) | 13.72 | Data Not Available |
| Oxygen (O) | 23.50 | Data Not Available |
Note: Experimental data for this compound is not currently available in the reviewed literature.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Modifications of the Benzoic Acid Moiety with Chemical Reactivity
The benzoic acid moiety is a key component of 4-(2-Cyano-acetylamino)-benzoic acid, and its reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, the acetylamino group is an activating group and an ortho-, para- director.
Modifications to the benzoic acid moiety can influence the compound's chemical reactivity in several ways:
Substitution on the Aromatic Ring: The introduction of additional substituents on the benzene ring can alter the electron density of the ring and the acidity of the carboxylic acid. For example, the nitration of 4-acetamidobenzoic acid, a closely related compound, typically occurs at the 3-position due to the directing effect of the acetamido group . This suggests that electrophilic substitution on this compound would likely also be directed to the positions ortho to the amino group.
Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification and amidation. For instance, esters of para-aminobenzoic acid are prepared by refluxing with an appropriate alcohol in the presence of an acid catalyst . This indicates that the carboxylic acid group of this compound is available for similar transformations.
Acidity: The pKa of the carboxylic acid is influenced by the electronic effects of the substituents. The cyano-acetylamino group, being electron-withdrawing, is expected to increase the acidity of the benzoic acid compared to unsubstituted benzoic acid.
The following table summarizes the expected reactivity at different sites of the benzoic acid moiety:
| Modification Site | Type of Reaction | Expected Outcome |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substitution primarily at the positions ortho to the acetylamino group. |
| Carboxylic Acid | Esterification | Formation of the corresponding ester. |
| Carboxylic Acid | Amide Formation | Formation of the corresponding amide. |
Influence of the Cyanoacetamide Functional Group on Derived Molecular Properties
The cyanoacetamide functional group imparts specific molecular properties to this compound, significantly influencing its polarity, lipophilicity, and potential for intermolecular interactions.
Electronic Effects: The cyano group is strongly electron-withdrawing, which can influence the electron distribution across the entire molecule. This electronic effect can be transmitted through the amide linkage to the benzene ring, affecting its reactivity and the acidity of the carboxylic acid.
Hydrogen Bonding: The amide and cyano groups can participate in hydrogen bonding. The amide group has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the nitrogen of the cyano group can act as a hydrogen bond acceptor. These interactions are crucial for the molecule's interaction with biological targets.
The following table illustrates the influence of substituents on the lipophilicity of N-(4-phenylmonosubstituted) cyanoacetamides, providing insight into how modifications to the phenyl ring of a related structure can alter this key property.
| Substituent (R) on Phenyl Ring | Calculated log P |
| -H | 1.15 |
| -CH3 | 1.65 |
| -OH | 0.88 |
| -NO2 | 1.25 |
| -Cl | 1.85 |
| -Br | 2.05 |
Data extrapolated from studies on N-(4-phenylmonosubstituted) cyanoacetamides tandfonline.com
Positional Isomerism Effects on Molecular Interactions and Properties
The position of the cyano-acetylamino group on the benzoic acid ring (ortho, meta, or para) would have a profound impact on the molecule's properties and its ability to engage in molecular interactions.
Acidity: The acidity of the carboxylic acid group is highly dependent on the position of the substituent. For an electron-withdrawing group like the cyano-acetylamino group, the ortho isomer is expected to be the most acidic due to the strong inductive effect and potential for intramolecular hydrogen bonding stabilizing the conjugate base. The meta and para isomers would be less acidic, with the relative order depending on the interplay of inductive and resonance effects pearson.comstackexchange.comquora.com.
Protonation Site: In the gas phase, the preferred site of protonation in aminobenzoic acid isomers varies with the position of the amino group. For ortho- and meta-aminobenzoic acid, the amine group is the favored site of protonation, while for the para isomer, the carboxylic acid is the preferred site nih.gov. This suggests that the positional isomers of this compound could exhibit different behaviors in terms of their protonation state.
The following table summarizes the predicted effects of positional isomerism on the properties of cyano-acetylamino-benzoic acid.
| Isomer | Expected Relative Acidity | Key Steric Considerations | Potential for Intramolecular H-bonding |
| Ortho | Highest | Significant steric hindrance between substituents. | High, can stabilize the conjugate base. |
| Meta | Intermediate | Less steric hindrance than ortho. | Low. |
| Para | Lowest | Minimal steric hindrance. | None. |
Modulation of Biological Activity Through Scaffold Derivatization (General Principles)
The this compound scaffold can be derivatized at several positions to modulate its biological activity. The general principles of scaffold derivatization aim to optimize properties such as potency, selectivity, and pharmacokinetic profile.
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters or amides to alter the molecule's polarity, solubility, and ability to cross cell membranes. This is a common strategy in drug design to create prodrugs or to introduce new interaction points with a biological target. For example, derivatives of 4-aminobenzoic acid have been synthesized with various ester and amide functionalities, leading to compounds with antimicrobial and cytotoxic activities mdpi.com.
Substitution on the Aromatic Ring: Introducing substituents on the benzene ring can influence the molecule's electronic properties and lipophilicity, which are key determinants of biological activity. A structure-activity relationship study of benzoic acid derivatives as inhibitors of α-amylase showed that the number and position of hydroxyl groups on the benzene ring significantly affected the inhibitory activity mdpi.com. Strong electron-donating groups attached to the benzene ring have been shown to be important for the anti-sickling activity of some benzoic acid derivatives .
Modification of the Cyanoacetamide Moiety: The cyanoacetamide group can also be modified. For instance, the hydrogen atoms of the methylene (B1212753) group are acidic and can participate in condensation reactions. The amide nitrogen can also be substituted. These modifications would alter the shape, size, and electronic properties of this part of the molecule, potentially leading to changes in biological activity.
Future Research Directions and Innovative Applications
Development of Novel and Green Synthetic Routes for 4-(2-Cyano-acetylamino)-benzoic acid and its Derivatives
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and reduced environmental impact. For this compound and its derivatives, research is moving beyond traditional methods towards more innovative and eco-friendly synthetic strategies.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to be a green and efficient method for producing α,β-unsaturated cyanoacetamide compounds through reactions like the Knoevenagel condensation. researchgate.netunifap.brnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields while minimizing the use of hazardous solvents. researchgate.netunifap.br Future work will likely focus on optimizing microwave-assisted protocols for the direct synthesis and derivatization of this compound, potentially under solvent-free conditions or using benign solvents like water or ethanol. unifap.br
Another innovative direction is the exploration of biocatalysis and biosynthetic pathways . Research has demonstrated the feasibility of producing p-aminobenzoic acid (PABA), a key precursor to the target molecule, through fermentation using genetically engineered microorganisms. google.com This biological production method starts from simple, renewable carbon sources like glucose, offering a sustainable alternative to petroleum-based chemical synthesis. google.com Future research could focus on developing multi-step chemoenzymatic processes that combine the biocatalytic production of PABA with subsequent green chemical steps to yield this compound and its derivatives.
Exploration of New Chemical Transformations and Scaffold Diversification
The this compound structure is a versatile platform for generating chemical diversity. Its polyfunctional nature, with reactive methylene (B1212753), cyano, amide, and carboxylic acid groups, allows for a wide range of chemical transformations. tubitak.gov.tr
Multicomponent reactions (MCRs) are a particularly powerful tool for achieving scaffold diversification. nih.govbeilstein-journals.org MCRs, such as the Ugi, Passerini, and Povarov reactions, allow for the construction of complex molecular architectures in a single step from three or more starting materials. rug.nlnih.gov The benzoic acid and amine functionalities inherent in the precursor to this compound make it an ideal candidate for these reactions. This strategy can rapidly generate large libraries of diverse heterocyclic compounds, such as benzodiazepines, imidazoles, and oxazoles, which are of significant interest in medicinal chemistry. beilstein-journals.orgmdpi.com
The concept of scaffold hopping is another key area of future exploration. nih.govnih.gov This strategy involves modifying the core structure of a known active molecule to create novel chemotypes with similar or improved biological activity but potentially different physicochemical properties. Starting from the this compound scaffold, researchers can systematically replace or modify parts of the molecule to discover new derivatives with unique therapeutic profiles. nih.govnih.gov For instance, the xanthine (B1682287) scaffold, present in the approved drug linagliptin, was successfully developed through a scaffold-hopping approach. nih.gov
Integration of Advanced Computational Chemistry for De Novo Molecular Design
The integration of artificial intelligence (AI) and computational chemistry is revolutionizing the process of molecular design. De novo drug design, which involves creating entirely new molecular structures, is increasingly driven by sophisticated algorithms that can navigate the vastness of chemical space to identify promising candidates. deepdyve.comresearchgate.net
The process of de novo design is often coupled with virtual screening and molecular modeling techniques. Generated compounds can be evaluated for:
Drug-likeness and Physicochemical Properties: Assessing properties like molecular weight and quantitative estimate of drug-likeness (QED). nih.gov
Synthetic Accessibility: Ensuring the designed molecules can be realistically synthesized. nih.gov
Binding Affinity: Using molecular docking to predict how well the new molecules will bind to a specific protein target. nih.gov
This computational pipeline allows for the rapid identification of the most promising candidates for synthesis and experimental validation, significantly accelerating the discovery process. nih.gov
Investigative Studies into the Fundamental Mechanisms of Action of Cyanoacetamide-Containing Compounds on Biological Systems
While many cyanoacetamide-containing compounds have shown promising biological activity, a deep understanding of their fundamental mechanisms of action is often lacking. Future research will need to employ a combination of computational and experimental techniques to elucidate how these molecules interact with biological systems at a molecular level.
Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic interactions between a drug molecule and its protein target. nih.govresearchgate.netnih.govmdpi.com By simulating the physical movements of atoms over time, MD can reveal:
The stability of the drug-protein complex.
Key amino acid residues involved in binding.
Conformational changes in the protein upon drug binding. mdpi.com
The calculation of binding free energies to predict affinity. mdpi.com
Such simulations can provide a detailed rationale for the observed activity of derivatives of this compound and guide the design of more potent and selective compounds. nih.gov
Experimentally, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be crucial. Studies on aminobenzoic acid derivatives have already shown that these molecules can inhibit the ribosome by sterically blocking the conformational changes required for efficient catalysis, a mechanism known as preventing "induced fit". nih.gov Investigating the crystal structures of this compound derivatives in complex with their biological targets will provide invaluable insights into their inhibitory mechanisms.
Application in Materials Science and Chemical Sensing (e.g., Luminescent Dyes)
The unique electronic and structural properties of the this compound scaffold and its derivatives suggest potential applications beyond medicine, particularly in materials science and chemical sensing.
The combination of an aromatic system with a cyano group can give rise to interesting photophysical properties . Research has shown that cyano-substituted molecular complexes can exhibit up-conversion luminescence, where they emit higher-energy light after absorbing lower-energy light. rsc.org This property is highly desirable for applications in biological imaging. Future studies could explore the synthesis of metal complexes or conjugated polymers incorporating the this compound motif to develop novel luminescent dyes and probes.
In the realm of chemical sensing , the cyanoacetamide moiety can be a versatile building block. mdpi.com Nanostructured materials, such as nanotubes and nanorods, are increasingly used to construct highly sensitive chemical sensors. colostate.edu The reactivity of the this compound structure allows it to be incorporated into or onto these nanomaterials. For example, a silver(I) complex of a cyanoxime, a related structure, has been shown to function as a non-electric gas sensor. researchgate.net This opens up possibilities for developing sensors based on this compound derivatives for detecting specific analytes, including toxic materials or environmental pollutants. mdpi.comnih.gov
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-(2-Cyano-acetylamino)-benzoic acid with high purity?
The synthesis typically involves functional group transformations on the benzoic acid core. Key steps include:
- Cyanoacetylation : Reacting 4-aminobenzoic acid with cyanoacetic acid derivatives (e.g., cyanoacetic anhydride) under controlled pH (4–6) and temperature (60–80°C) to avoid hydrolysis of the cyano group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ ~6.5–8.0 ppm for aromatic protons and ~3.0–4.0 ppm for amide NH) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy :
- NMR : H and C NMR to confirm the cyano-acetylamino linkage and aromatic substitution pattern .
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1680 cm (amide C=O) .
- Crystallography : Single-crystal X-ray diffraction using SHELX or WinGX for refinement. Key parameters: R-factor <0.05, high-resolution data (<1.0 Å) to resolve hydrogen-bonding networks .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for benzoic acid derivatives) .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ ~250–300 nm) .
Advanced Research Questions
Q. How can competing side reactions during cyanoacetylation be minimized?
- Competing Hydrolysis : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N) to prevent cyano group hydrolysis.
- Byproduct Formation : Optimize stoichiometry (1:1.1 molar ratio of amine to cyanoacetylating agent) and reaction time (2–4 hours) .
- Real-Time Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How should contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?
- Case Study : If tyrosinase inhibition data conflicts (e.g., competitive vs. noncompetitive inhibition), conduct kinetic assays with varying substrate (catechol) and inhibitor concentrations. Use Lineweaver-Burk plots to distinguish inhibition mechanisms .
- Structural Analysis : Compare binding modes via molecular docking (AutoDock Vina) or co-crystallization studies with the enzyme .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Functional Group Modifications :
- Replace the cyano group with a carboxylic acid (via hydrolysis) to alter solubility and binding affinity .
- Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to improve enzyme inhibition .
- Structure-Activity Relationship (SAR) : Use combinatorial libraries and high-throughput screening (HTS) to identify potent analogs. Validate with in vitro assays (e.g., IC determination) .
Q. How can researchers address low yield in scaled-up synthesis?
- Process Optimization :
- Switch from batch to flow chemistry for better temperature control and reduced side reactions.
- Use microwave-assisted synthesis to accelerate reaction rates (e.g., 30 minutes vs. 4 hours) .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to enhance amide bond formation efficiency .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Method | Conditions | Target Peaks/Values | Reference |
|---|---|---|---|
| HPLC | C18 column, 70:30 ACN/HO | Retention time: 8.2 min | |
| H NMR | DMSO-d, 400 MHz | δ 10.2 (s, 1H, NH), δ 8.1 (d, 2H) | |
| FT-IR | KBr pellet | 2200 cm (C≡N) |
Q. Table 2. Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Cyano hydrolysis | Moisture | Anhydrous solvents, N atmosphere |
| Amide dimerization | Excess reagent | Strict stoichiometric control |
| Aromatic nitration | HNO impurities | Pre-purify reagents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
